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Compound of Interest

Compound Name: DLin-K-C3-DMA

Cat. No.: B11929195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for DLin-K-
C3-DMA (3-(2,2-di((9Z,12Z)-octadeca-9,12-dien-1-yl)-1,3-dioxolan-4-yl)-N,N-dimethylpropan-1-

amine), a cationic lipid crucial for the formulation of lipid nanoparticles (LNPs) for nucleic acid

delivery. The synthesis is a multi-step process involving the formation of a key ketal

intermediate from linoleyl alcohol, followed by the introduction of the dimethylaminopropyl

headgroup.

Core Synthesis Pathway
The synthesis of DLin-K-C3-DMA proceeds through a series of chemical transformations,

starting from the readily available linoleyl alcohol. The pathway is analogous to the synthesis of

similar and well-documented ionizable lipids such as DLin-KC2-DMA. The key steps involve the

oxidation of linoleyl alcohol, followed by a ketalization reaction to form the dioxolane ring, and

finally, the introduction of the tertiary amine headgroup.

Diagram of the Synthesis Pathway
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Step 1: Oxidation

Step 2: Ketalization Step 3: Final Product Formation

Linoleyl Alcohol
Linoleyl Aldehyde

Oxidizing Agent
(e.g., PCC, Dess-Martin)

Ketal Intermediate
3-(Dimethylamino)-1,2-propanediol

Acid Catalyst
(e.g., p-TSA) DLin-K-C3-DMA

Click to download full resolution via product page

Caption: Synthetic route for DLin-K-C3-DMA.

Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of DLin-K-C3-DMA
and its key intermediates, based on reported yields for analogous compounds.
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Step Reactants Product
Catalyst/Re
agent

Solvent
Typical
Yield (%)

1. Oxidation
Linoleyl

Alcohol

Linoleyl

Aldehyde

Pyridinium

chlorochroma

te (PCC)

Dichlorometh

ane (DCM)
85 - 95

2.

Ketalization

Linoleyl

Aldehyde, 3-

(Dimethylami

no)-1,2-

propanediol

DLin-K-C3-

DMA

p-

Toluenesulfon

ic acid (p-

TSA)

Toluene 70 - 85

Overall Yield
Linoleyl

Alcohol

DLin-K-C3-

DMA
- - 60 - 80

Detailed Experimental Protocols
The following are detailed experimental protocols for each key step in the synthesis of DLin-K-
C3-DMA.

Step 1: Synthesis of Linoleyl Aldehyde
Reaction Setup: A solution of linoleyl alcohol (1.0 equivalent) in anhydrous dichloromethane

(DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon).

Addition of Oxidizing Agent: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added

portion-wise to the stirred solution at room temperature. The reaction mixture is stirred for 2-

4 hours, and the progress is monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is filtered through a pad of silica gel to

remove the chromium salts. The filtrate is concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel using

a hexane/ethyl acetate gradient to afford linoleyl aldehyde as a colorless to pale yellow oil.

Step 2: Synthesis of DLin-K-C3-DMA
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Reaction Setup: A solution of linoleyl aldehyde (2.0 equivalents), 3-(dimethylamino)-1,2-

propanediol (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05

equivalents) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark

apparatus.

Ketalization Reaction: The reaction mixture is heated to reflux, and water is removed

azeotropically using the Dean-Stark trap. The reaction is monitored by TLC until the starting

materials are consumed (typically 12-24 hours).

Work-up: The reaction mixture is cooled to room temperature and washed with a saturated

aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over

anhydrous sodium sulfate and concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel using

a dichloromethane/methanol gradient containing a small amount of triethylamine (to prevent

protonation of the amine) to yield DLin-K-C3-DMA as a pale yellow, viscous oil.

Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the final purified

product.
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Starting Materials:
Linoleyl Alcohol,

3-(Dimethylamino)-1,2-propanediol

Step 1: Oxidation of Linoleyl Alcohol

Purification of Linoleyl Aldehyde
(Column Chromatography)

Step 2: Ketalization with Amino Diol

Aqueous Work-up

Final Purification of DLin-K-C3-DMA
(Column Chromatography)

Pure DLin-K-C3-DMA

Click to download full resolution via product page

Caption: Workflow for DLin-K-C3-DMA synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11929195?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

